![molecular formula C27H38N2O6S2 B330964 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE](/img/structure/B330964.png)
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple methoxy and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 4-Methoxy-N-(4-methoxybenzyl)aniline
- 2-(4-Methoxyphenyl)ethanol
Uniqueness
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H38N2O6S2 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxyphenyl)sulfonylamino]cyclohexyl]methyl]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C27H38N2O6S2/c1-34-24-11-15-26(16-12-24)36(30,31)28-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)29-37(32,33)27-17-13-25(35-2)14-18-27/h11-18,20-23,28-29H,3-10,19H2,1-2H3 |
InChI Key |
RBCDQHRFXINYIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)CC3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)CC3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


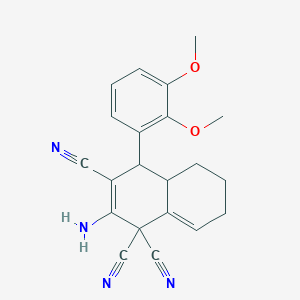
![METHYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330882.png)
![METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B330883.png)
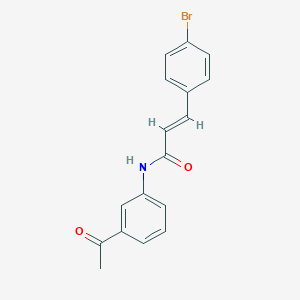
![Ethyl 5-acetyl-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B330888.png)
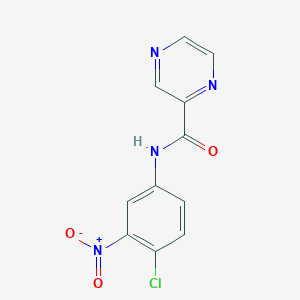

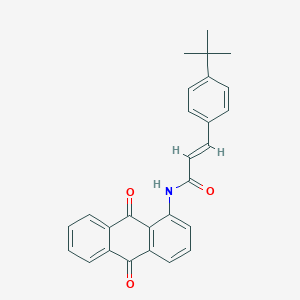

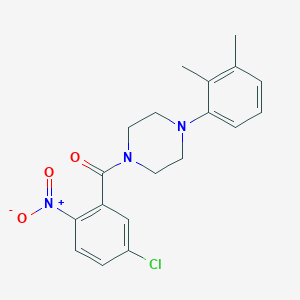
![6-amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B330899.png)
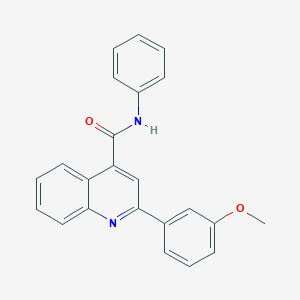

![2-{[3-(1,3-Benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B330905.png)
